molecular formula C6H7BrOS B1524050 2-(3-Bromothiophen-2-yl)ethanol CAS No. 141811-49-6

2-(3-Bromothiophen-2-yl)ethanol

Cat. No. B1524050
M. Wt: 207.09 g/mol
InChI Key: KCZAFTAJOFCEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromothiophen-2-yl)ethanol, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C6H7BrOS and a molecular weight of 207.09 g/mol .


Molecular Structure Analysis

The InChI code for 2-(3-Bromothiophen-2-yl)ethanol is 1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(3-Bromothiophen-2-yl)ethanol is a liquid at room temperature . It has a molecular weight of 207.09 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Catalysis and Synthesis

  • The palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes demonstrates the utility of bromothiophenes in synthesizing complex organic molecules, suggesting that 2-(3-Bromothiophen-2-yl)ethanol could serve as a precursor or intermediate in organic synthesis, particularly in creating thienyl-containing compounds with potential pharmaceutical or material applications (Tamaru, Yamada, & Yoshida, 1979).

Material Science

  • Research on the solubility and solution thermodynamics of tetrabromothiophene in binary solvent mixtures highlights the relevance of bromothiophenes in understanding solvent effects and thermodynamic properties, which could be extrapolated to the study of 2-(3-Bromothiophen-2-yl)ethanol in various solvent systems for applications in material science and engineering (Yang et al., 2014).

Nanotechnology and Drug Delivery

  • The preparation and physicochemical characterization of water-soluble pyrazole-based nanoparticles by dendrimer encapsulation of an insoluble bioactive pyrazole derivative demonstrate innovative approaches to enhancing the solubility and bioavailability of water-insoluble compounds. This methodology could potentially be applied to 2-(3-Bromothiophen-2-yl)ethanol for creating drug delivery systems or for its inclusion in nanotechnology applications, where its solubility and interaction with biological systems could be crucial (Alfei et al., 2021).

Safety And Hazards

The safety information for 2-(3-Bromothiophen-2-yl)ethanol indicates that it is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

properties

IUPAC Name

2-(3-bromothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZAFTAJOFCEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromothiophen-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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